4-bromo-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide
Overview
Description
4-bromo-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. The presence of the 1,2,4-triazole ring in its structure adds to its significance, as triazoles are well-known for their pharmacological properties, including antimicrobial, antifungal, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4H-1,2,4-triazole-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction is performed in an organic solvent like dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The triazole ring can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Catalysts like palladium or copper are often employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or cyano derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-bromo-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent. Additionally, the compound can induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide
- 4-fluoro-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide
- 4-iodo-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide
Uniqueness
4-bromo-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the sulfonamide and triazole moieties enhances its biological activity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-bromo-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O2S/c9-6-1-3-7(4-2-6)16(14,15)13-8-10-5-11-12-8/h1-5H,(H2,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNMQRDVFNZNHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC=NN2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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